5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Description
5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the pyrazolopyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Properties
IUPAC Name |
5-[(4-ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-12-3-5-13(6-4-12)11-17-9-10-18-14(15(17)19)7-8-16-18/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCQHRIZZHNAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=CN3C(=CC=N3)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one typically involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives. The process includes the following steps:
N-Propargylation: The 3,5-dimethyl pyrazole ring is N-propargylated to obtain C-3 substituted pyrazoles.
Chemical Reactions Analysis
5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an inhibitor of HIV-1 integrase and dipeptidyl peptidase-IV, making it a candidate for antiviral and antidiabetic therapies.
Cancer Research: The compound has demonstrated cytotoxic effects on lung adenocarcinoma cell lines, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways:
HIV-1 Integrase Inhibition: The compound inhibits the activity of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome.
Dipeptidyl Peptidase-IV Inhibition: It also inhibits dipeptidyl peptidase-IV, an enzyme involved in glucose metabolism, making it a potential antidiabetic agent.
Cytotoxic Effects: The compound induces cell death in cancer cells by interfering with cellular processes essential for tumor growth and survival.
Comparison with Similar Compounds
5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one can be compared with other similar compounds in the pyrazolopyrazine family:
Pyrazolo[3,4-d]pyrimidine: This compound also exhibits anticancer properties and has been studied for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor, this compound has shown significant cytotoxic activities against various cancer cell lines.
5-[(3-chlorophenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
